Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14832081
InChI: InChI=1S/C13H11N3O2/c1-8-9(12(17)18-2)7-14-13-15-10-5-3-4-6-11(10)16(8)13/h3-7H,1-2H3
SMILES:
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate

CAS No.:

Cat. No.: VC14832081

Molecular Formula: C13H11N3O2

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate -

Specification

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
IUPAC Name methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate
Standard InChI InChI=1S/C13H11N3O2/c1-8-9(12(17)18-2)7-14-13-15-10-5-3-4-6-11(10)16(8)13/h3-7H,1-2H3
Standard InChI Key NAUUJCDMFUWFPO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate (IUPAC name: methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate) features a condensed heterocyclic system where a pyrimidine ring is annelated with a benzimidazole unit. The molecular formula C₁₃H₁₁N₃O₂ (molecular weight: 241.24 g/mol) includes:

  • A benzimidazole moiety (positions 1–2-a) providing aromatic stability and hydrogen-bonding capacity

  • A pyrimidine ring (positions 4–6) contributing electron-deficient regions for nucleophilic interactions

  • A methyl ester group at position 3 enabling hydrolytic derivatization

  • A methyl substituent at position 4 influencing steric and electronic properties .

The planar structure (Figure 1) permits intercalation with DNA/RNA, while substituents modulate solubility and target affinity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₁N₃O₂
Molecular Weight241.24 g/mol
Canonical SMILESCC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)OC
Topological Polar Surface Area78.5 Ų
Hydrogen Bond Acceptors5

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically employs multicomponent reactions involving substituted benzimidazoles and pyrimidine precursors. A representative protocol involves:

  • Condensation: Reacting 2-methylbenzimidazole with 3-dicyanomethylidene-1-ethyl-2-oxoindoline in polyphosphoric acid (PPA) to form spirocyclic intermediates .

  • Cyclization: Treating intermediates with formamide or formic acid to annelate the pyrimidine ring .

  • Esterification: Introducing the methyl ester group via nucleophilic acyl substitution.

Recent advancements utilize 2-aryl-6-methyl-3,4-dihydro-4-oxopyrimidin-5-ylpropanoic acids as synthons, enabling single-step cascade cyclization in PPA-ZnCl₂ mixtures (Scheme 1) .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield
SolventPolyphosphoric Acid (PPA)68–72%
Temperature140–160°C
CatalysisZnCl₂ (5 mol%)+15%
Reaction Time6–8 hours

Biological Activities and Mechanisms

Antibacterial Properties

Derivatives exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus 209p) and Gram-negative (Shigella flexneri 6858) pathogens. Key findings:

  • Minimum Inhibitory Concentration (MIC): 12.5–25 μg/mL for S. aureus

  • Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs)

  • Synergy: Enhanced efficacy when combined with β-lactam antibiotics .

Monoamine Oxidase (MAO) Inhibition

Select derivatives inhibit MAO-A (serotonin deamination) by 60–63% at 10 μM, surpassing control drug indopan. Structural prerequisites:

  • Planar aromatic core for active-site π-π stacking

  • Polar groups (e.g., -OH, -NH₂) at position 2 improving affinity .

Table 3: Pharmacological Profile of Representative Derivatives

DerivativeActivity (IC₅₀)Target
12a (2-Hydroxy)MAO-A: 8.2 μMCNS
11a (Disulfide)Antibacterial: MIC 12.5 μg/mLPBP
14d (Aromatized)Antiviral: EC₅₀ 1.8 μM (HCV)NS5B

Pharmacological Hybridization Strategies

Current research focuses on designing bifunctional hybrids by conjugating the core structure with pharmacophores via alkyl or polyethylene glycol linkers (Figure 2). Examples include:

  • Anticancer hybrids: Tethered to topoisomerase inhibitors (e.g., camptothecin) for dual DNA intercalation and enzyme inhibition .

  • Antiviral conjugates: Linked to ribavirin analogs to enhance RNA polymerase binding .

Docking studies reveal improved binding affinities (-9.2 to -11.3 kcal/mol) for hybrid molecules compared to parent compounds .

Analytical and Physicochemical Profiling

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 7.89–7.45 (m, 4H, aromatic), 3.91 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

  • HPLC Purity: ≥98% (C18 column, 0.1% TFA/MeCN gradient) .

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), enhanced 4-fold via cyclodextrin complexation .

  • Plasma Stability: t₁/₂ > 6 hours (human plasma) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator